molecular formula C17H19NO3S B11480747 N-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]thiophene-2-carboxamide

N-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B11480747
M. Wt: 317.4 g/mol
InChI Key: LGQOAFHYKYBYEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)PHENYL]-2-THIOPHENECARBOXAMIDE is an organic compound with a complex structure that includes a dioxane ring, a phenyl group, and a thiophene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)PHENYL]-2-THIOPHENECARBOXAMIDE typically involves multiple steps. One common approach is to start with the preparation of the dioxane ring, followed by the introduction of the phenyl group and the thiophene carboxamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)PHENYL]-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)PHENYL]-2-THIOPHENECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a drug candidate or as a component in drug delivery systems.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)PHENYL]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[2-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)PHENYL]-2-THIOPHENECARBOXAMIDE include:

Uniqueness

What sets N-[2-(5,5-DIMETHYL-1,3-DIOXAN-2-YL)PHENYL]-2-THIOPHENECARBOXAMIDE apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C17H19NO3S

Molecular Weight

317.4 g/mol

IUPAC Name

N-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H19NO3S/c1-17(2)10-20-16(21-11-17)12-6-3-4-7-13(12)18-15(19)14-8-5-9-22-14/h3-9,16H,10-11H2,1-2H3,(H,18,19)

InChI Key

LGQOAFHYKYBYEV-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)C2=CC=CC=C2NC(=O)C3=CC=CS3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.